2-Bromo-4-formyl-6-methoxyphenyl benzoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C15H11BrO4 . It has a molecular weight of 335.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a formyl group, and a methoxy group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 85.0 to 89.0°C . The compound should be stored under inert gas as it is air sensitive .Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related bromo-hydroxy-benzoic acid derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provides insights into their two-dimensional architectures formed by C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions. These interactions are crucial for understanding the crystalline behavior and potential applications in material science and molecular engineering (Suchetan et al., 2016).
Synthesis of Biologically Active Compounds
Synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate in the total synthesis of bisbibenzyls, showcases the compound's role in producing natural products with versatile biological activities. The optimization of reaction conditions to improve yields underlines the compound's significance in synthetic organic chemistry (Lou Hong-xiang, 2012).
Liquid Crystalline Properties
Research on azo compounds, including those with structures similar to 2-bromo-4-formyl-6-methoxyphenyl benzoate, explores their synthesis and potential as antioxidants in various applications. The investigation into their mesophase behavior and efficiency as antioxidants for oil showcases their utility in developing new materials with specific optical and chemical properties (Ashmawy et al., 2018).
Environmental and Sustainable Chemistry
The synthesis and characterization of new compounds, including halogenated and methoxy-substituted derivatives, emphasize the exploration of environmentally friendly reagents and processes. Such research contributes to the development of sustainable synthetic methods, potentially reducing the environmental impact of chemical manufacturing (Soto et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHNZFBLHBENOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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